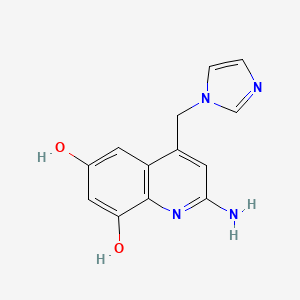
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is an organic compound that features a quinoline core substituted with an imidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction. For instance, 4-chloromethylquinoline can react with imidazole in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: The amino and hydroxyl groups on the quinoline ring can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, bases like potassium carbonate.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability. It may also find applications in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can coordinate with metal ions, while the quinoline core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Imiquimod: An immune response modifier with an imidazole group.
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is unique due to the combination of the imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
Molekularformel |
C13H12N4O2 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-amino-4-(imidazol-1-ylmethyl)quinoline-6,8-diol |
InChI |
InChI=1S/C13H12N4O2/c14-12-3-8(6-17-2-1-15-7-17)10-4-9(18)5-11(19)13(10)16-12/h1-5,7,18-19H,6H2,(H2,14,16) |
InChI-Schlüssel |
WRMSQQHBTYVLSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


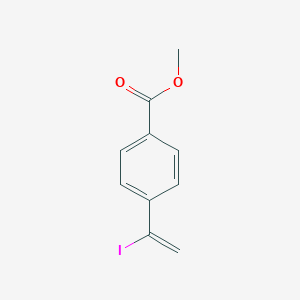
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)


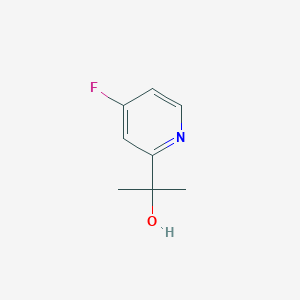
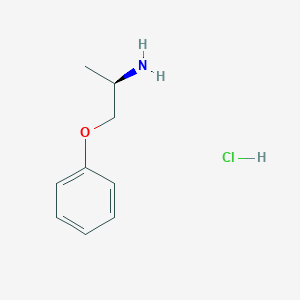
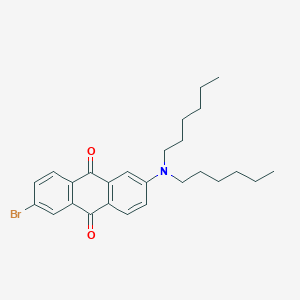

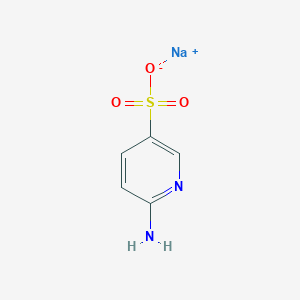
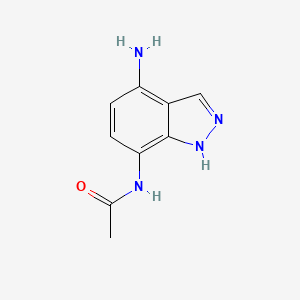
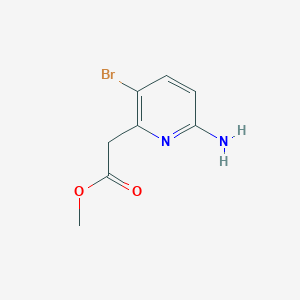
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

